Kazusamycin B
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Overview
Description
Kazusamycin B is a bacterial metabolite originally isolated from the fermentation broth of the bacterium Streptomyces sp. No. 81-484 . It is known for its potent antitumor and antifungal activities . The compound has a molecular formula of C32H46O7 and a molecular weight of 542.7 . This compound has shown significant cytotoxicity against various cancer cell lines, making it a promising candidate for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Kazusamycin B involves several key steps, including the preparation of major segments through medium-sized synthetic units . Segment A is prepared using a palladium(0)-mediated coupling reaction between a chiral zinc homoenolate and an alkenyl halide . Segment B is obtained through the enzymatic kinetic resolution of a racemic mixture, followed by silylation . The pivotal step in the synthesis is the stereoselective aldol reaction between Segment A and Segment B, which constructs four contiguous chiral centers .
Industrial Production Methods
This compound is produced industrially by culturing a this compound-producing strain of Streptomyces in a nutrient medium . The compound is then isolated from the cultured product through various purification processes .
Chemical Reactions Analysis
Kazusamycin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Kazusamycin B has a wide range of scientific research applications:
Mechanism of Action
Kazusamycin B exerts its effects by halting the cell cycle at the G1 phase and inducing nuclear condensation in cancer cells . It also inhibits the nuclear export of the HIV-1 regulatory protein Rev, thereby affecting the replication of the virus . The molecular targets and pathways involved in these actions include the inhibition of nuclear export signals and the disruption of cell cycle regulation .
Comparison with Similar Compounds
Kazusamycin B is structurally similar to other compounds in the leptomycin family, such as Leptomycin B . Both compounds share a similar skeleton, but this compound has one more oxygen atom than Leptomycin B . This structural difference contributes to their unique biological activities . Other similar compounds include Kazusamycin A, which also exhibits antitumor activity .
This compound stands out due to its potent cytotoxicity and unique mechanism of action, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C32H46O7 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(2E,10E,12E,16E,18E)-6-hydroxy-9-(hydroxymethyl)-3,5,7,11,15,17-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C32H46O7/c1-20(15-22(3)11-13-28-24(5)12-14-30(36)39-28)9-8-10-21(2)17-27(19-33)32(38)26(7)31(37)25(6)16-23(4)18-29(34)35/h8,10-15,17-18,20,24-28,31,33,37H,9,16,19H2,1-7H3,(H,34,35)/b10-8+,13-11+,21-17+,22-15+,23-18+ |
InChI Key |
OOQHBJFDAPXZJM-VYRSPHQHSA-N |
Isomeric SMILES |
CC1C=CC(=O)OC1/C=C/C(=C/C(C)C/C=C/C(=C/C(CO)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C |
Canonical SMILES |
CC1C=CC(=O)OC1C=CC(=CC(C)CC=CC(=CC(CO)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C |
Origin of Product |
United States |
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